molecular formula C8H7ClFNO B13594208 2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one

2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one

Cat. No.: B13594208
M. Wt: 187.60 g/mol
InChI Key: DYGLCUDEYMKOCZ-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one typically involves the reaction of 3-chloro-4-fluoroacetophenone with ammonia or an amine source under controlled conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one is not fully understood, but it is believed to interact with multiple molecular targets and pathways. Studies suggest that the compound may inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases and phosphatidylinositol 3-kinase. Additionally, it may modulate the expression of genes involved in inflammation and oxidative stress, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-one stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. The presence of both chloro and fluoro groups on the phenyl ring enhances its versatility in chemical synthesis and potential therapeutic applications .

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

2-amino-1-(3-chloro-4-fluorophenyl)ethanone

InChI

InChI=1S/C8H7ClFNO/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3H,4,11H2

InChI Key

DYGLCUDEYMKOCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN)Cl)F

Origin of Product

United States

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